2-Chloro-4-(chloromethyl)pyridine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 2-Chloro-4-(chloromethyl)pyridine derivatives involves several steps, including chlorination and condensation reactions. For instance, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a related compound, can be synthesized from 2-amino-4-methylpyridine through successive chlorination with CuCl/HCl and sulfuryl chloride, followed by condensation with piperidine in DMF, achieving an overall yield of about 62% (Shen Li, 2012).
Molecular Structure Analysis
The molecular structure of 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives has been elucidated, showcasing weak hydrogen-bonding interactions and crystallizing in various space groups, indicating the complex nature of these molecules and their interactions within crystalline structures (Sen Ma et al., 2018).
Chemical Reactions and Properties
2-Chloro-4-(chloromethyl)pyridine hydrochloride undergoes various chemical reactions due to its active chloromethyl group. For example, it can participate in acylation reactions under catalytic conditions, showcasing its versatility in organic synthesis (Zhihui Liu et al., 2014).
Physical Properties Analysis
The physical properties of related compounds, such as 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine, include their structural confirmation through 1H NMR and IR, indicating the methods used for identifying and analyzing the physical characteristics of these compounds (Xia Liang, 2007).
Chemical Properties Analysis
The chemical properties of 2-Chloro-4-(chloromethyl)pyridine derivatives are defined by their reactivity towards other chemicals. The synthesis and green metric evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine exemplify the compound's utility in creating more complex molecules, demonstrating its significant role in organic synthesis and the development of pharmaceuticals (Rohidas Gilbile et al., 2017).
Scientific Research Applications
Synthesis and Crystallography
One of the primary applications of 2-Chloro-4-(chloromethyl)pyridine hydrochloride is in the synthesis of complex organic molecules. For instance, it has been used to produce methylsulphinyl derivatives through reactions with specific thiones and sodium methoxide, leading to compounds with potential applications in pharmaceuticals and agrochemicals. The crystal structures of these derivatives provide insights into their molecular geometry and potential interactions in biological systems Ma et al., 2018.
Catalysis
Another significant application is in catalysis, where derivatives of 2-Chloro-4-(chloromethyl)pyridine hydrochloride have been employed as catalysts in chemical reactions. For example, 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, has been used as a recyclable catalyst for the acylation of inert alcohols, showcasing the compound's utility in facilitating organic transformations Liu et al., 2014.
Green Chemistry
In the realm of green chemistry, modifications in the synthesis of 2-Chloro-4-(chloromethyl)pyridine hydrochloride derivatives aim to reduce environmental impact. Innovations in synthesis methods have led to more sustainable processes with reduced waste generation, highlighting the compound's role in the development of environmentally friendly chemical practices Gilbile et al., 2017.
Molecular Structure Studies
The study of the molecular structure of complexes involving 2-Chloro-4-(chloromethyl)pyridine hydrochloride derivatives contributes to the understanding of their chemical properties and potential applications. Research in this area has led to the discovery of new complexes with unique properties, useful for applications ranging from materials science to medicinal chemistry Protsenko et al., 2021.
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-(chloromethyl)pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N.ClH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEIXSFAQSEARV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627047 | |
Record name | 2-Chloro-4-(chloromethyl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(chloromethyl)pyridine hydrochloride | |
CAS RN |
117934-37-9 | |
Record name | 2-Chloro-4-(chloromethyl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-(chloromethyl)pyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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